4-aminoazobenzene CAS number and properties
4-aminoazobenzene CAS number and properties
Physicochemical Profile, Synthesis, and Toxicological Significance
Executive Summary
4-Aminoazobenzene (CAS 60-09-3), historically known as Aniline Yellow or Solvent Yellow 1, represents a foundational scaffold in azo dye chemistry and a critical reference standard in toxicological research. While its industrial utility as a colorant has waned due to safety regulations, it remains a vital probe in drug metabolism and pharmacokinetics (DMPK) for studying azo-reduction pathways and cytochrome P450-mediated bioactivation. This guide provides a rigorous technical analysis of its properties, synthesis mechanisms, and the molecular basis of its genotoxicity, designed for researchers in chemical synthesis and safety assessment.
Identity & Physicochemical Profile[1][2][3][4]
4-Aminoazobenzene is the simplest amino-substituted azo compound. Its planar structure facilitates intercalation into DNA, a property relevant to its toxicological profile.
Table 1: Core Physicochemical Constants
| Property | Value | Context/Relevance |
| CAS Number | 60-09-3 | Unique identifier for regulatory tracking.[1] |
| IUPAC Name | 4-(Phenyldiazenyl)aniline | Defines the azo linkage between phenyl and aniline rings.[2] |
| Molecular Formula | C₁₂H₁₁N₃ | MW: 197.24 g/mol .[1][3] |
| Appearance | Yellow to orange crystals | Color intensity is pH-dependent (indicator properties). |
| Melting Point | 123–126 °C | Sharp melting range indicates high purity; lower ranges suggest diazoaminobenzene impurity. |
| Boiling Point | >360 °C | High thermal stability; non-volatile.[4][1] |
| Solubility | Ethanol, DMSO, Acetone | Lipophilic nature; practically insoluble in water (<0.1 g/L). |
| pKa | ~2.82 (amino group) | Weak base; protonation at low pH leads to a bathochromic shift (red color). |
| λmax | ~385 nm (Ethanol) | Primary absorption band for UV-Vis quantification. |
Synthesis & Manufacturing Mechanism
The synthesis of 4-aminoazobenzene is a classic example of thermodynamic control versus kinetic control in electrophilic aromatic substitution. Direct coupling of benzenediazonium chloride with aniline is kinetically favored at the amine nitrogen, forming diazoaminobenzene (1,3-diphenyltriazene). To obtain the desired carbon-coupled product (4-aminoazobenzene), a specific rearrangement protocol is required.
The Diazoaminobenzene Rearrangement
The industrial and laboratory standard involves the acid-catalyzed rearrangement of the intermediate diazoaminobenzene. This is an intermolecular reaction where the diazoamino compound dissociates to regenerate the diazonium ion and aniline, which then recouples at the para-position (thermodynamically favored).
Key Reaction Parameters:
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Catalyst: Aniline hydrochloride (PhNH₂·HCl) or solid acids (e.g., K10 Montmorillonite).
-
Temperature: 30–40 °C (Controlled heating prevents decomposition).
-
Solvent: Excess aniline often serves as the solvent to drive the equilibrium.
Diagram 1: Synthesis & Rearrangement Pathway
Caption: The conversion of aniline to 4-aminoazobenzene requires an initial N-coupling followed by an acid-catalyzed intermolecular rearrangement to the para-carbon.[5]
Mechanism of Action & Toxicology
For drug development professionals, 4-aminoazobenzene is classified as a procarcinogen (IARC Group 2B). It is not carcinogenic per se but requires metabolic activation to exert genotoxicity. This pathway is a critical model for understanding arylamine toxicity.
Metabolic Activation Pathway
The liver metabolizes 4-aminoazobenzene via Cytochrome P450 enzymes (specifically CYP1A2).
-
N-Hydroxylation: Oxidation of the exocyclic amine to form N-hydroxy-4-aminoazobenzene.
-
Esterification: Phase II enzymes (sulfotransferases or acetyltransferases) convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy or N-sulfonyloxy).
-
Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, causing bulky adducts that disrupt replication and induce mutations.
Diagram 2: Metabolic Bioactivation & DNA Damage
Caption: The bioactivation pathway involves CYP-mediated N-hydroxylation followed by esterification, generating a reactive nitrenium ion that covalently binds DNA.[4][1][5][6][7][8][9][10][11]
Analytical Characterization Protocols
Accurate detection is essential for monitoring synthesis purity or biological metabolites.
High-Performance Liquid Chromatography (HPLC)
This protocol separates 4-aminoazobenzene from its precursors (aniline) and isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 6.0).
-
Solvent B: Acetonitrile (ACN).[5]
-
-
Gradient: 0–2 min (20% B); 2–15 min (Linear ramp to 90% B); 15–20 min (Hold 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array at 385 nm (λmax) and 254 nm (general aromatic).
-
Retention Time: Typically elutes later than aniline due to higher hydrophobicity.
UV-Vis Spectroscopy
-
Solvent: Ethanol or Methanol (HPLC grade).
-
Procedure: Prepare a stock solution of 10 µg/mL. Scan from 200 nm to 600 nm.
-
Diagnostic Feature: Look for the strong π-π* transition peak at ~385 nm. A secondary peak near 240 nm corresponds to the benzene ring transitions.
-
pH Sensitivity: Acidification (adding HCl) will shift the peak to ~500 nm (red) due to the formation of the azonium cation.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
Acute Toxicity: Oral (Category 4).
-
Skin Sensitization: Category 1.
Handling Protocols:
-
Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), lab coat, and safety glasses.
-
Decontamination: Spills should be treated with 10% bleach solution to oxidize the azo bond, followed by absorption with vermiculite.
-
Waste Disposal: Segregate as hazardous organic waste (carcinogen stream). Do not mix with oxidizers.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6051, 4-Aminoazobenzene. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (1987).[10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Supplement 7, p-Aminoazobenzene. Retrieved from [Link]
-
National Toxicology Program (NTP). (2021). Report on Carcinogens: 4-Dimethylaminoazobenzene (Related Structure). Retrieved from [Link]
-
Delclos, K. B., et al. (1984).[9][12] "4-Aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 x C3H/He F1 mice". Cancer Research, 44(6), 2540–2550.[9][12] Retrieved from [Link]
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- 3. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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